molecular formula C8H8N4S B3006374 N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine CAS No. 1156894-35-7

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine

Cat. No.: B3006374
CAS No.: 1156894-35-7
M. Wt: 192.24
InChI Key: ZBRMULPEHIYEKZ-UHFFFAOYSA-N
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Description

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine (CAS 1156894-35-7) is a synthetic heterocyclic compound with a molecular formula of C8H8N4S and a molecular weight of 192.24 g/mol . It features a 1,2,3-thiadiazole ring linked via a methylene bridge to a pyridin-3-amine group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Heterocyclic compounds containing nitrogen, such as the 1,2,3-thiadiazole and pyridine rings present in this molecule, are fundamental structural components in a wide array of biologically active substances and approved therapeutics . The 1,2,3-thiadiazole ring system is of significant research interest as a building block for the synthesis of more complex chemical entities . Similarly, pyridine derivatives are extensively investigated and are known to exhibit a broad spectrum of pharmacological properties, including antifungal, antitubercular, antimalarial, and antibacterial activities . As a hybrid molecule incorporating these two privileged structures, this compound serves as a versatile intermediate for researchers developing novel compounds for biological screening. It is particularly useful for exploring structure-activity relationships (SAR) in the design of potential enzyme inhibitors or other therapeutic agents. This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(thiadiazol-4-ylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-2-7(4-9-3-1)10-5-8-6-13-12-11-8/h1-4,6,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRMULPEHIYEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with a thiadiazole derivative. One common method is the reaction of pyridin-3-amine with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.

Scientific Research Applications

Antimicrobial Activity

The 1,2,3-thiadiazole moiety is known for its diverse biological activities, including antimicrobial properties. Compounds containing this scaffold have shown significant efficacy against various bacterial and fungal strains. For instance:

  • Antibacterial Effects : Studies indicate that derivatives of 1,2,3-thiadiazole exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Properties : Certain derivatives demonstrate substantial antifungal activity against pathogens like Candida albicans and Aspergillus niger, with some compounds outperforming standard antifungal agents like fluconazole .

Antiviral Activity

Recent research has highlighted the antiviral potential of thiadiazole derivatives. Specifically, compounds resembling N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine have shown promising results against plant viruses such as Tobacco Mosaic Virus (TMV). These compounds can act as plant elicitors and exhibit significant antiviral activity .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. The compound's ability to inhibit specific kinases involved in cancer progression positions it as a candidate for cancer therapy. For example, the inhibition of c-KIT kinase mutations has been linked to the treatment of gastrointestinal stromal tumors (GIST) .

Pesticidal Activity

The incorporation of thiadiazole structures into agrochemicals has led to the development of effective insecticides and fungicides. These compounds can target various pests and pathogens, enhancing crop protection. The structural diversity of thiadiazoles allows for tailored approaches to pest management .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several thiadiazole derivatives, this compound was tested against multiple bacterial strains. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antiviral Activity Against TMV

Another investigation focused on the antiviral activity of thiadiazole derivatives against TMV showed that this compound displayed significant curative and protective effects in treated plants compared to control groups. This study emphasized the compound's dual role as both a plant elicitor and an antiviral agent .

Mechanism of Action

The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Heterocycle Key Features
This compound C₈H₈N₄S 192.24 None (parent compound) 1,2,3-Thiadiazole Simplicity, potential for derivatization
4-Methyl derivative (CAS 1528845-73-9) C₉H₁₀N₄S 206.27 4-Methyl on pyridine 1,2,3-Thiadiazole Increased lipophilicity; may enhance membrane permeability
2-Methoxy derivative (CAS 1157632-32-0) C₉H₁₀N₄OS 222.27 2-Methoxy on pyridine 1,2,3-Thiadiazole Electron-withdrawing group; alters solubility and electronic profile
N²-(3-Pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine C₁₅H₁₃N₃OS 283.35 4-Methoxyphenyl on thiazole Thiazole Enhanced aromatic interactions; potential antioxidant activity
Imidazo[1,2-a]pyridine derivatives (e.g., Compound 23 ) C₂₄H₂₇ClN₄O 459.27 Chloro/methoxy groups Imidazo[1,2-a]pyridine Fused ring system; rigidity improves target binding

Key Observations:

Heterocycle Variations: Thiadiazole vs. Thiazole: The 1,2,3-thiadiazole in the target compound has two nitrogen atoms, making it more electron-deficient than thiazole (one nitrogen, one sulfur). This difference may influence redox properties and binding to biological targets . Fused vs. Non-Fused Rings: Imidazo[1,2-a]pyridines () exhibit planar fused-ring systems, which enhance π-stacking interactions but may reduce synthetic accessibility compared to the simpler thiadiazole-pyridine structure .

Substituent Effects: Methyl vs. Aromatic vs. Aliphatic Groups: The 4-methoxyphenyl substituent in the thiazole analog () enhances aromatic interactions, which could be advantageous in antioxidant or receptor-binding applications .

Synthetic Considerations :

  • The parent compound and its methyl/methoxy analogs are likely synthesized via nucleophilic substitution (e.g., coupling of pyridin-3-amine with thiadiazole-methyl halides), as seen in and .
  • Thiazole derivatives () may require Hantzsch thiazole synthesis, involving cyclization of thioureas with α-halo ketones, a more complex route .

Biological Relevance :

  • Imidazo[1,2-a]pyridines in and demonstrate potent activity against CBP/P300 proteins, suggesting that the thiadiazole-pyridine scaffold could be optimized for similar epigenetic targets .
  • Thiazole and tetrazole analogs () highlight the role of sulfur-containing heterocycles in antioxidant and antimicrobial applications, though direct data for the target compound are lacking .

Biological Activity

N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is a compound that incorporates both a thiadiazole and a pyridine moiety. Compounds containing thiadiazole rings are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with thiadiazole precursors. The structural formula is represented as follows:

N 1 2 3 thiadiazol 4 ylmethyl pyridin 3 amine\text{N 1 2 3 thiadiazol 4 ylmethyl pyridin 3 amine}

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. A study highlighted that derivatives with the thiadiazole moiety exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1Staphylococcus aureus32.6
2Escherichia coli47.5
3Aspergillus niger25.0

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that related thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines such as breast (MCF7) and lung carcinoma (A549) cells. The cytotoxicity is often measured using the MTT assay, revealing IC50 values in the low micromolar range .

Table 2: Cytotoxic Effects of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
AMCF74.3
BA5491.16
CJurkat E6.15.0

Anti-inflammatory Activity

Thiadiazole derivatives have been noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The anti-inflammatory activity of this compound has been compared with established nonsteroidal anti-inflammatory drugs (NSAIDs), showing promising results .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives suggests that modifications in the thiadiazole ring or the substitution patterns on the pyridine can significantly influence biological activity. For instance:

  • Substituents at the C5 position of the thiadiazole often enhance antimicrobial potency.
  • The presence of electron-withdrawing groups on the pyridine ring has been linked to increased anticancer activity .

Case Studies

Several case studies have explored the biological efficacy of compounds similar to this compound:

  • Study on Antiviral Activity : A derivative exhibited EC50 values of 0.96 µg/mL against HIV strains, indicating potential as an antiviral agent .
  • Cytotoxicity Assessment : A compound was evaluated for its antiproliferative effects against multiple cancer cell lines and showed selective toxicity towards cancer cells over normal cells .

Q & A

Q. What are the common synthetic routes for N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between pyridine-3-amine derivatives and functionalized thiadiazole intermediates. A copper-catalyzed Ullmann-type coupling is frequently employed, as seen in analogous syntheses (e.g., using copper(I) bromide with cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours) . Key factors for yield optimization include:

  • Catalyst system : Copper(I) salts (e.g., CuBr) paired with strong bases (e.g., Cs₂CO₃) to facilitate C–N bond formation.
  • Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates.
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product from byproducts such as unreacted starting materials or dimerized species.

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the thiadiazole and pyridine moieties. For example, aromatic protons in pyridine resonate at δ 8.8–7.5 ppm, while thiadiazole protons appear downfield due to electron-withdrawing effects .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak (e.g., [M+H]+^+) with a mass error < 5 ppm .
  • Melting point analysis : Provides preliminary purity assessment (e.g., sharp melting points around 100–110°C indicate minimal impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions in spectral data (e.g., unexpected splitting in NMR or anomalous HRMS peaks) can arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

  • Comparative analysis : Cross-reference experimental data with the Cambridge Structural Database (CSD) for analogous compounds to validate bond lengths/angles .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR spectra, identifying discrepancies between experimental and theoretical results .
  • Advanced techniques : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though this requires high-purity crystals .

Q. What experimental designs are effective for studying the biological activity of this compound?

Methodological Answer: To investigate biological targets (e.g., enzyme inhibition or receptor modulation):

  • Dose-response assays : Measure IC50_{50}/EC50_{50} values using cell-based or biochemical assays (e.g., SRB staining for cytotoxicity) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the thiadiazole or pyridine groups to identify critical pharmacophores .
  • Molecular docking : Use software like AutoDock to predict binding modes with target proteins (e.g., PARP-1 or mGlu4 receptors), validated by mutagenesis studies .

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